molecular formula CnH2n-1COOH<br>C10H18O2 B072726 Naphthenic acids CAS No. 1338-24-5

Naphthenic acids

Cat. No. B072726
CAS RN: 1338-24-5
M. Wt: 170.25 g/mol
InChI Key: WVRFSLWCFASCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthenic acids are naturally present in most petroleum sources and are composed of complex mixtures with a highly variable composition depending on their origin . They are primarily cycloaliphatic carboxylic acids with 10 to 16 carbons . They are also known to behave as surfactants, causing the formation and stabilization of emulsions .


Synthesis Analysis

Naphthenic acids are compounds naturally present in most petroleum sources . They are formed during oil production when the fluid undergoes flow restrictions . The inevitable emulsification of crude oil and produced water may increase fluid viscosity, leading to several problems in flow assurance and primary processing .


Molecular Structure Analysis

Naphthenic acids are represented by a general formula CnH2n+zO2, where n indicates the carbon number and z specifies a homologous series . The main fractions are carboxylic acids with a carbon backbone of 9 to 20 carbons .


Chemical Reactions Analysis

Naphthenic acid is a carboxylic acid. Carboxylic acids donate hydrogen ions if a base is present to accept them. They react in this way with all bases, both organic (for example, the amines) and inorganic .


Physical And Chemical Properties Analysis

Commercial naphthenic acids are complex mixtures of carboxylic acids produced from petroleum distillates. Their composition varies depending on the crude oil composition and on the degree of refining .

Scientific Research Applications

Toxicity Studies

Naphthenic acids (NAs) are the primary acidic component of crude oil . They have been studied for their toxic effects on marine phytoplankton . For instance, the toxic effect of NAs on the red tide algae, Heterosigma akashiwo, has been investigated in terms of antioxidant enzyme activity, cell number, chlorophyll positive fluorescence parameters, and cell morphology . This research provides valuable data for predicting and avoiding ecological risks from NA pollution in marine environments .

Aggregation in Different Saline Conditions

Understanding the behavior of NAs in different saline conditions is crucial in the oil industry . Simulations of several naphthenic acid species and their mixtures have been conducted to understand aggregation in pure water, low-salinity, and high-salinity environments . The results of these simulations could be relevant to petroleum extraction .

Corrosion Inhibitors

Naphthenic acids are known to cause corrosion in oil pipelines . Therefore, they have been studied for the development of corrosion inhibitors . Improvements in refinery crude blending, injection of inhibitors, and deacidification of stream distillation practices have been made to mitigate the corrosive effects of NAs .

Synthetic Detergents

Naphthenates, the salts of naphthenic acids, are used in the production of synthetic detergents . They have the ability to emulsify oils, making them effective in cleaning applications .

Lubricants and Fuel Additives

Naphthenates are also used as lubricants and fuel additives . They can improve the performance of engines and extend the life of mechanical parts .

6. Wood Preservatives and Surface Treatment Agents Naphthenates serve as wood preservatives and oil drying agents used in painting and wood surface treatment . They can protect wood from decay and insects, and help paint and varnish dry faster .

Pesticides

Naphthenates are used in the production of insecticides, fungicides, and acaricides . They can control a variety of pests, from insects to fungi to mites .

Wetting Agents

Naphthenates can act as wetting agents . They can reduce the surface tension of a liquid, allowing it to spread more easily .

Safety and Hazards

Naphthenic acid is an eye and skin irritant. It can also be a respiratory irritant if the material is swallowed or if there is exposure to very high vapor levels . The primary hazard is the threat to the environment .

Mechanism of Action

Target of Action

Naphthenic acids (NAs) are primarily cycloaliphatic carboxylic acids . They are known to interact with various biological targets, including mitochondria . The primary target of NAs is believed to be the mitochondrial energetics, where they disrupt the process of oxidative phosphorylation (OXPHOS) and inhibit the electron transport system (ETS) .

Mode of Action

NAs are carboxylic acids that donate hydrogen ions if a base is present to accept them . They react with all bases, both organic and inorganic . This interaction with bases, called “neutralizations”, results in the evolution of substantial amounts of heat . In the context of biological systems, this disruption of mitochondrial energetics leads to oxidative stress and an increase in reactive oxygen species (ROS) .

Biochemical Pathways

The disruption of mitochondrial energetics by NAs affects the biochemical pathway of oxidative phosphorylation . This leads to an increase in ROS, which can cause damage to cells and tissues . The exact biochemical pathways affected by NAs are still under investigation, but it is clear that their impact on mitochondrial function plays a key role .

Pharmacokinetics

Given their chemical nature as carboxylic acids, it can be inferred that these properties would be influenced by factors such as the ph of the environment, the presence of bases, and the specific structure of the na compound .

Result of Action

The primary result of NAs’ action is the disruption of mitochondrial energetics, leading to oxidative stress and an increase in ROS . This can cause various toxic effects, including damage to cells and tissues . In addition, NAs are known to have corrosive properties, which can lead to material degradation in industrial settings .

Action Environment

The action of NAs can be influenced by various environmental factors. For example, the presence of bases can affect the degree of neutralization reactions . In addition, the concentration of NAs in the environment can influence their toxicity. For instance, NAs accumulate in tar sands tailings ponds at dangerous levels, leading to harmful effects on various organisms when these ponds leak into the surrounding environment .

properties

IUPAC Name

3-(3-ethylcyclopentyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-8-3-4-9(7-8)5-6-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRFSLWCFASCIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872293
Record name 3-Ethylcyclopentanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethylcyclopentyl)propanoic acid

CAS RN

501346-07-2
Record name 3-Ethylcyclopentanepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthenic acids
Reactant of Route 2
Naphthenic acids
Reactant of Route 3
Naphthenic acids
Reactant of Route 4
Naphthenic acids
Reactant of Route 5
Naphthenic acids
Reactant of Route 6
Naphthenic acids

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.